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molecular formula C4H5ClO B116700 Methacryloyl chloride CAS No. 920-46-7

Methacryloyl chloride

Cat. No. B116700
M. Wt: 104.53 g/mol
InChI Key: VHRYZQNGTZXDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541448B2

Procedure details

A solution of trimethylsilyl propyn-1-ol (1 g, 7.8 mmol) and Et3N (1.4 mL, 10 mmol) in Et2O (10 mL) is cooled to −20° C. and a solution of methacryloyl chloride (0.9 mL, 9.3 mmol) in Et2O (5 mL) is added dropwise over 1 h. The mixture is stirred at this temperature for 30 min, and then allowed to warm to ambient temperature overnight. Any precipitated ammonium salts can be removed by filtration, and volatile components can be removed under reduced pressure. The crude product is then purified by flash chromatography.
Name
trimethylsilyl propyn-1-ol
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH2:5][C:6]#[C:7][OH:8])([CH3:4])[CH3:3].CCN(CC)CC.[C:16](Cl)(=[O:20])[C:17]([CH3:19])=[CH2:18]>CCOCC>[CH3:1][Si:2]([CH3:4])([CH3:3])[C:5]#[C:6][CH2:7][O:8][C:16](=[O:20])[C:17]([CH3:19])=[CH2:18]

Inputs

Step One
Name
trimethylsilyl propyn-1-ol
Quantity
1 g
Type
reactant
Smiles
C[Si](C)(C)CC#CO
Name
Quantity
1.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at this temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Any precipitated ammonium salts can be removed by filtration, and volatile components
CUSTOM
Type
CUSTOM
Details
can be removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is then purified by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C[Si](C#CCOC(C(=C)C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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